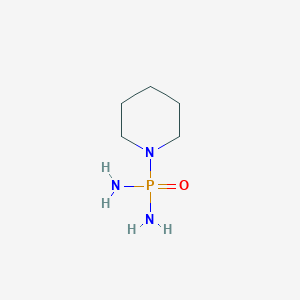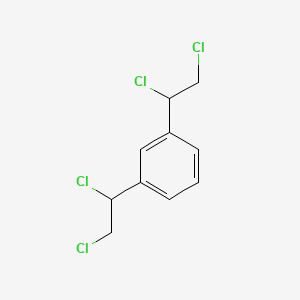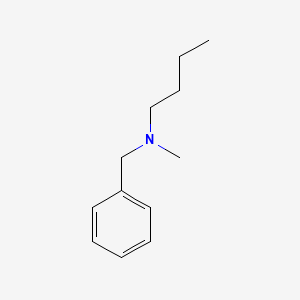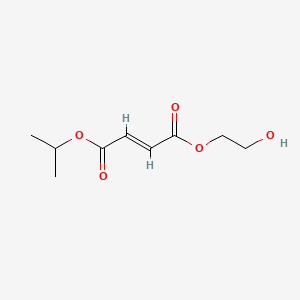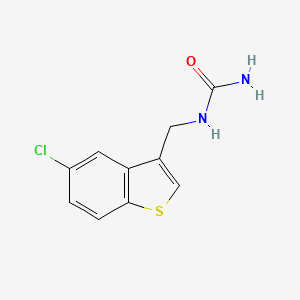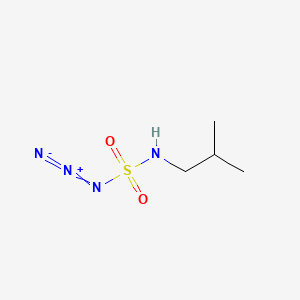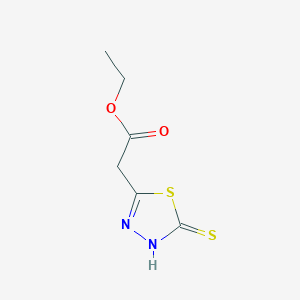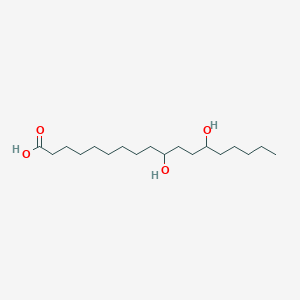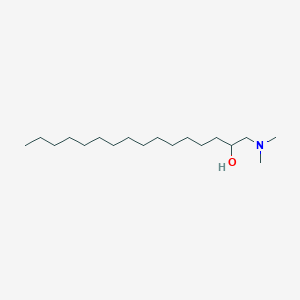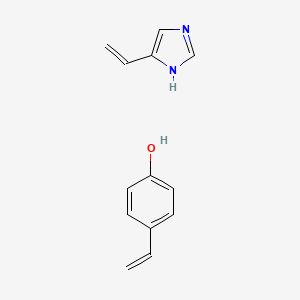
5-ethenyl-1H-imidazole;4-ethenylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethenyl-1H-imidazole and 4-ethenylphenol are organic compounds that belong to the imidazole and phenol families, respectively These compounds are characterized by the presence of ethenyl (vinyl) groups attached to their core structures Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms, while phenols are aromatic compounds with a hydroxyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethenyl-1H-imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . For 4-ethenylphenol, the synthesis can be achieved through the reaction of vinyl azides, aromatic aldehydes, and aromatic amines under metal-free conditions .
Industrial Production Methods
Industrial production methods for these compounds often involve multi-step synthesis processes that are optimized for high yield and purity. For example, the synthesis of imidazoles can be carried out using solvent-free microwave-assisted methods, which provide efficient and rapid production . Similarly, the production of phenol derivatives can be achieved through catalytic processes that ensure high selectivity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-ethenyl-1H-imidazole and 4-ethenylphenol can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert these compounds into their corresponding reduced forms.
Substitution: Both compounds can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
Oxidation: Oxidation of 5-ethenyl-1H-imidazole can yield imidazole oxides, while oxidation of 4-ethenylphenol can produce quinones.
Reduction: Reduction of these compounds can result in the formation of saturated imidazoles and phenols.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-ethenyl-1H-imidazole and 4-ethenylphenol have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-ethenyl-1H-imidazole and 4-ethenylphenol involves their interaction with specific molecular targets and pathways. For example, imidazoles are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Phenols, on the other hand, can act as antioxidants by scavenging free radicals and preventing oxidative damage . The specific pathways and targets involved depend on the particular application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole Derivatives: 1,2-disubstituted-4,5-diphenyl-1H-imidazole, 2,4,5-triaryl imidazoles.
Phenol Derivatives: Hydroquinone, catechol.
Uniqueness
5-ethenyl-1H-imidazole and 4-ethenylphenol are unique due to the presence of ethenyl groups, which can impart distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
28602-99-5 |
|---|---|
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
5-ethenyl-1H-imidazole;4-ethenylphenol |
InChI |
InChI=1S/C8H8O.C5H6N2/c1-2-7-3-5-8(9)6-4-7;1-2-5-3-6-4-7-5/h2-6,9H,1H2;2-4H,1H2,(H,6,7) |
InChI-Schlüssel |
ABLSFYWCZDWGFP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)O.C=CC1=CN=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


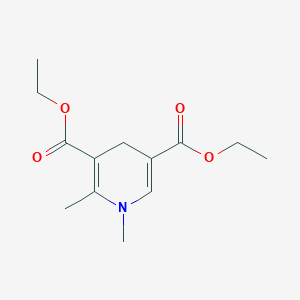
![9-Thiabicyclo[3.3.1]non-6-en-2-one](/img/structure/B14692388.png)

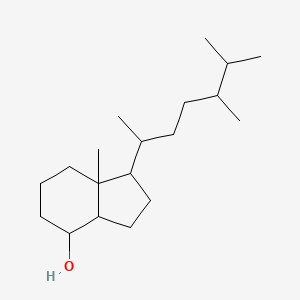
![3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692403.png)
